

Application Notes and Protocols for Staining Cultured Neurons with ZnAF-1F tetraTFA

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Compound of Interest

Compound Name: ZnAF-1F tetraTFA

Cat. No.: B15135901

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Introduction

Zinc is an essential trace element crucial for a myriad of physiological processes within the central nervous system, including neurotransmission, enzyme function, and gene expression. Dysregulation of zinc homeostasis has been implicated in various neurological disorders.

ZnAF-1F tetraTFA is a highly sensitive and specific fluorescent probe for the detection of intracellular zinc ions (Zn^{2+}). Its cell-permeable form, ZnAF-1F diacetate (ZnAF-1F DA), readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to the active, membrane-impermeable ZnAF-1F, which fluoresces upon binding to Zn^{2+} . These application notes provide a detailed protocol for the use of ZnAF-1F DA for the fluorescent labeling and imaging of intracellular zinc in cultured neurons.

Data Presentation

Table 1: Spectral and Binding Properties of ZnAF-1F

Property	Value	Reference
Excitation Wavelength (λ_{ex})	~492 nm	[1]
Emission Wavelength (λ_{em})	~515 nm	[1]
Dissociation Constant (Kd) for Zn^{2+}	~2.2 nM	
Quantum Yield (in presence of Zn^{2+})	Information not available	
Fold Fluorescence Increase upon Zn^{2+} Binding	Up to 69-fold	[2]

Table 2: Typical Intracellular Zinc Concentrations in Neurons

Cellular Compartment	Resting Zn^{2+} Concentration	Stimulated Zn^{2+} Concentration	Reference
Cytosol	100 pM - 1 nM	Can rise to nanomolar to low micromolar range	[3]
Synaptic Vesicles	High (micromolar to millimolar)	Released into synaptic cleft upon stimulation	
Mitochondria	Low picomolar	Can increase under certain conditions	

Experimental Protocols

Materials

- Cultured neurons (e.g., primary hippocampal, cortical, or dopaminergic neurons) on glass-bottom dishes or coverslips
- ZnAF-1F DA (diacetate)

- Dimethyl sulfoxide (DMSO), anhydrous
- Live Cell Imaging Solution (see recipe below)
- Positive control: Zinc sulfate (ZnSO_4) or zinc chloride (ZnCl_2)
- Negative control/chelator: N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Live Cell Imaging Solution Recipe

For live-cell imaging, it is crucial to maintain the physiological health of the neurons. A common imaging buffer is a HEPES-buffered saline solution.

Component	Final Concentration
NaCl	140 mM
KCl	5 mM
CaCl_2	2 mM
MgCl_2	1 mM
Glucose	10 mM
HEPES	10 mM
Adjust pH to 7.4 with NaOH	

Note: For experiments sensitive to CO_2 , a CO_2 -independent medium can be used.

Staining Protocol for Cultured Neurons

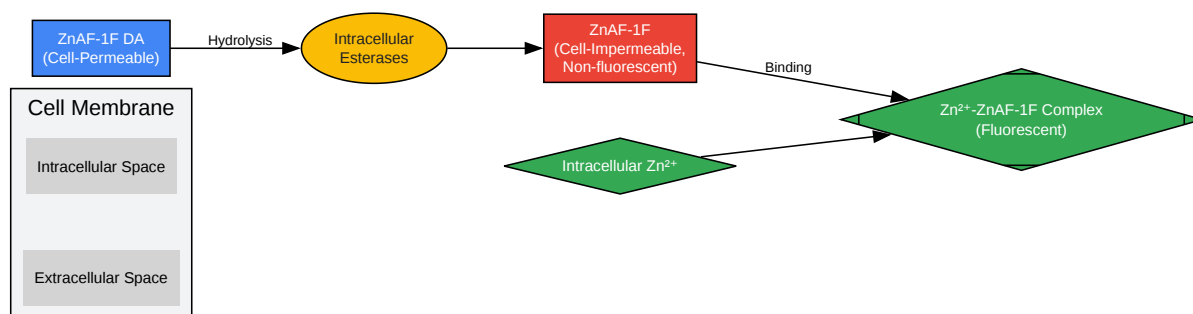
- Preparation of ZnAF-1F DA Stock Solution:
 - Prepare a 1-5 mM stock solution of ZnAF-1F DA in anhydrous DMSO.
 - Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C , protected from light.

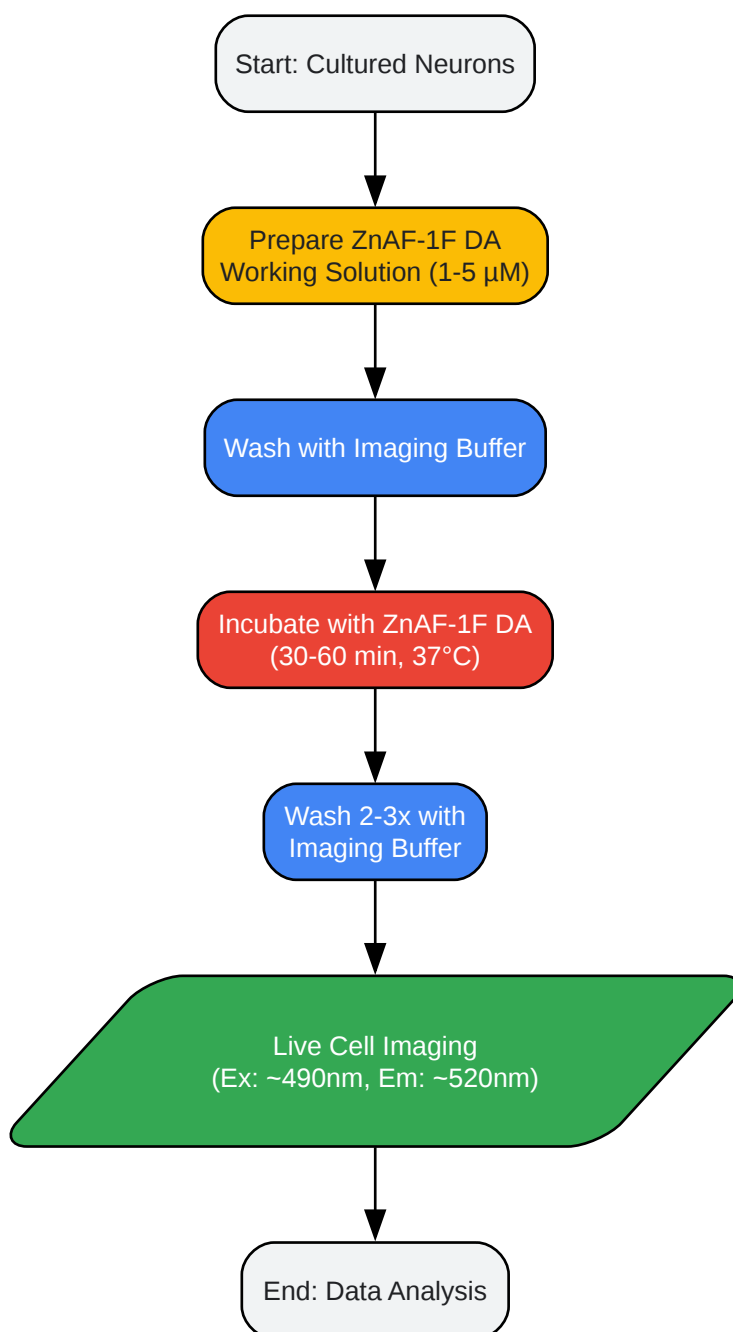
- Cell Preparation:
 - Culture neurons to the desired stage of development on a suitable imaging substrate (e.g., poly-D-lysine coated glass-bottom dishes).
 - Ensure cultures are healthy and free of contamination.
- Loading with ZnAF-1F DA:
 - Warm the Live Cell Imaging Solution to 37°C.
 - Prepare a working solution of ZnAF-1F DA by diluting the stock solution into the pre-warmed imaging solution to a final concentration of 1-5 μ M. The optimal concentration should be determined empirically for the specific neuron type and experimental conditions.
 - Remove the culture medium from the neurons and gently wash once with the pre-warmed imaging solution.
 - Add the ZnAF-1F DA working solution to the cells.
 - Incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may vary.
- Washing:
 - After incubation, gently aspirate the loading solution.
 - Wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove excess probe.
- Imaging:
 - Add fresh, pre-warmed Live Cell Imaging Solution to the cells.
 - Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~490 nm, emission ~520 nm).

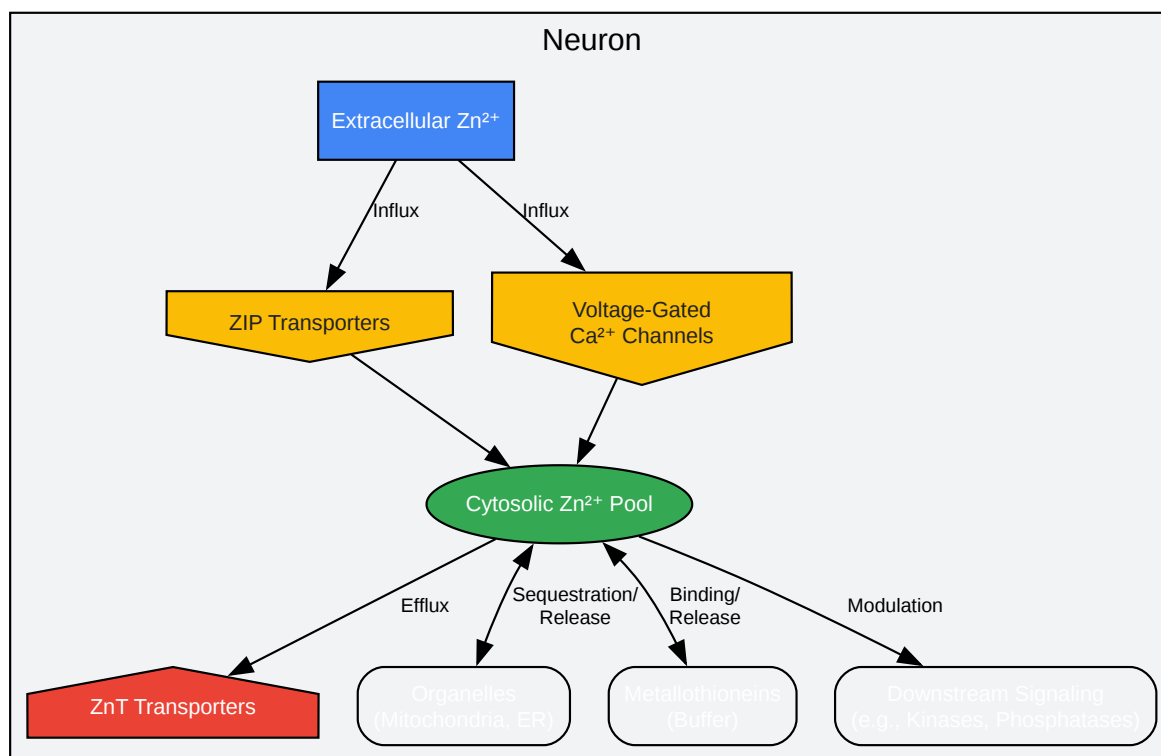
- Acquire images at desired time points. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ (if using a bicarbonate-based buffer).
- Controls (Optional but Recommended):
 - Positive Control: To confirm the responsiveness of the probe to zinc, treat a separate set of stained cells with a low micromolar concentration of a zinc salt (e.g., 10-50 µM ZnSO₄) along with a zinc ionophore like pyrithione (1-5 µM) for a short period before imaging.
 - Negative Control: To confirm that the observed fluorescence is due to zinc, treat another set of stained cells with a cell-permeable zinc chelator such as TPEN (10-50 µM) to quench the fluorescence.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams







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